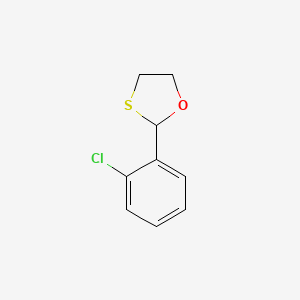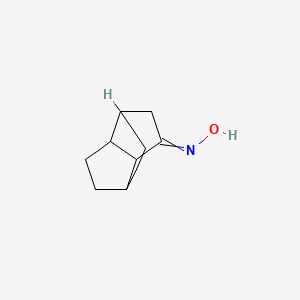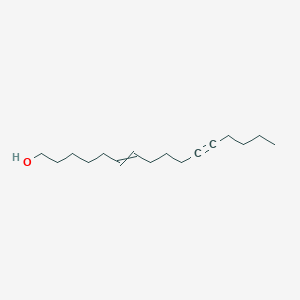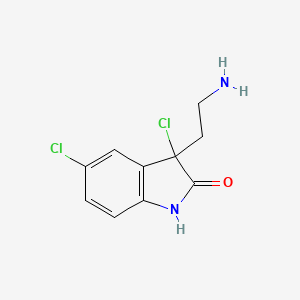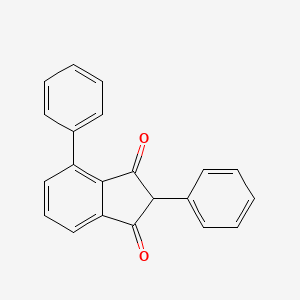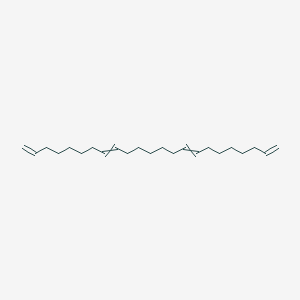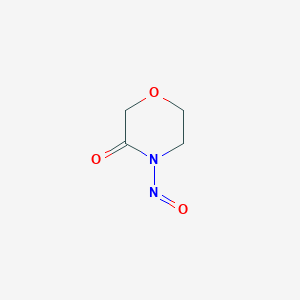
4-Nitrosomorpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
4-Nitrosomorpholin-3-one is most commonly synthesized from morpholine. The nitrosation process involves the reaction of morpholine with nitrosating agents such as sodium nitrite in the presence of an acid . Another method involves the reaction of dimorpholinomethane with fuming nitric acid .
Industrial Production Methods
In industrial settings, this compound is often produced unintentionally during the manufacture of rubber products. The compound is formed as a byproduct when morpholine derivatives used in the vulcanization process are nitrosated by ambient sources of nitro groups .
化学反応の分析
Types of Reactions
4-Nitrosomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can convert this compound to morpholine or other derivatives.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as anhydrous ammonium formate in the presence of a palladium-carbon catalyst are used.
Substitution: Various nucleophiles can be used to substitute the nitroso group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.
Reduction: Morpholine and its derivatives.
Substitution: Compounds with different functional groups replacing the nitroso group.
科学的研究の応用
4-Nitrosomorpholin-3-one has several applications in scientific research:
作用機序
The carcinogenic and mutagenic effects of 4-Nitrosomorpholin-3-one are primarily due to its ability to induce DNA damage. The compound and its metabolites can form reactive oxygen species or compounds that crosslink DNA, leading to mutations . In animal models, it has been observed that this compound is hydroxylated by P450 enzymes, which may contribute to its carcinogenicity .
類似化合物との比較
4-Nitrosomorpholin-3-one is similar to other nitrosamines, such as N-Nitrosodimethylamine and N-Nitrosodiethylamine. These compounds share similar carcinogenic properties and are often found as contaminants in various industrial processes . this compound is unique in its specific formation from morpholine derivatives and its particular applications in research and industry.
List of Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosopyrrolidine
- N-Nitrosopiperidine
特性
CAS番号 |
105637-67-0 |
|---|---|
分子式 |
C4H6N2O3 |
分子量 |
130.10 g/mol |
IUPAC名 |
4-nitrosomorpholin-3-one |
InChI |
InChI=1S/C4H6N2O3/c7-4-3-9-2-1-6(4)5-8/h1-3H2 |
InChIキー |
YZRMSZSJBXNXST-UHFFFAOYSA-N |
正規SMILES |
C1COCC(=O)N1N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


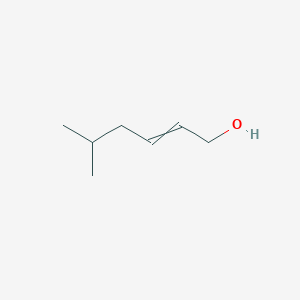
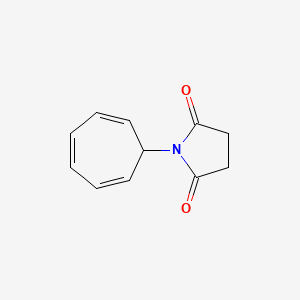
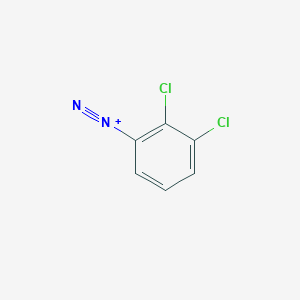
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
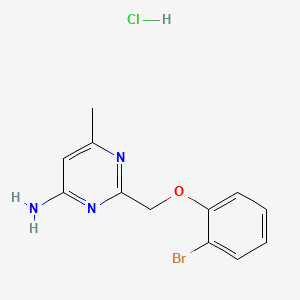
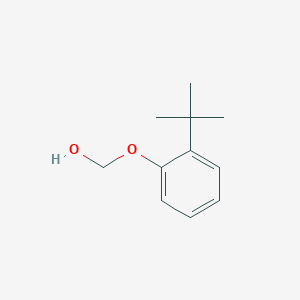
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)
